molecular formula C13H14N2O3S B11673001 Ethyl 4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate

Ethyl 4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate

Cat. No.: B11673001
M. Wt: 278.33 g/mol
InChI Key: YPUYZTSKGKWEDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Ethyl 4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazolidine ring can be modified by introducing different substituents.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form new heterocyclic compounds.

Scientific Research Applications

Ethyl 4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate can be compared with other thiazolidine derivatives, such as:

Properties

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

ethyl 4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate

InChI

InChI=1S/C13H14N2O3S/c1-3-18-12(17)9-4-6-10(7-5-9)14-13-15(2)11(16)8-19-13/h4-7H,3,8H2,1-2H3

InChI Key

YPUYZTSKGKWEDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CS2)C

Origin of Product

United States

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